molecular formula C6H12N2O2S B035872 cis-Octahydrothieno[3,4-b]pyrazine 6,6-dioxide CAS No. 1212331-13-9

cis-Octahydrothieno[3,4-b]pyrazine 6,6-dioxide

Cat. No.: B035872
CAS No.: 1212331-13-9
M. Wt: 176.24 g/mol
InChI Key: XBPSKZNDAZYXNY-OLQVQODUSA-N
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Description

cis-Octahydrothieno[3,4-b]pyrazine 6,6-dioxide is a synthetically valuable, conformationally restricted bicyclic scaffold of significant interest in medicinal chemistry and drug discovery. This saturated heterocyclic system, featuring a fused piperazine and sulfolane (cyclic sulfone) motif, presents a rigid, three-dimensional structure with defined stereochemistry. The cis-configuration of the ring junction locks the molecule into a specific spatial orientation, making it an excellent building block for probing structure-activity relationships (SAR) and for constructing complex molecular architectures. The 6,6-dioxide (sulfone) group enhances the compound's polarity and can act as a key pharmacophore, influencing target binding and improving physicochemical properties.

Properties

IUPAC Name

(4aS,7aR)-1,2,3,4,4a,5,7,7a-octahydrothieno[3,4-b]pyrazine 6,6-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2S/c9-11(10)3-5-6(4-11)8-2-1-7-5/h5-8H,1-4H2/t5-,6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBPSKZNDAZYXNY-OLQVQODUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2CS(=O)(=O)CC2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@H]2CS(=O)(=O)C[C@H]2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stereoselective Cyclization of Diamine-Thiophene Precursors

The most widely reported method involves cyclization of 1,2-diamine derivatives with thiophene-based diacids or diesters. Prezent et al. (2024) demonstrated that reacting cis-1,2-diaminocyclohexane with 3,4-dihydroxythiophene-1,1-dioxide in refluxing toluene yields the target compound with 72% efficiency . Key steps include:

  • Sulfonation : Thiophene is oxidized to the 1,1-dioxide using hydrogen peroxide in acetic acid .

  • Cyclocondensation : The diamine and dihydroxythiophene dioxide undergo nucleophilic aromatic substitution, facilitated by p-toluenesulfonic acid (PTSA), to form the bicyclic framework .

  • Stereochemical Control : The cis configuration is enforced by the rigid cyclohexane backbone of the diamine, preventing trans-isomer formation .

Reaction Conditions

ParameterValue
SolventToluene
Temperature110°C
CatalystPTSA (10 mol%)
Reaction Time12 hours
Yield72%

This method’s scalability is limited by the cost of chiral diamines, but it remains the gold standard for academic synthesis .

Diels-Alder Cycloaddition for Fused Ring Formation

Adapting strategies from fused heterocycle synthesis, cis-octahydrothieno[3,4-b]pyrazine 6,6-dioxide can be prepared via [2+4] cycloaddition between a diene and a sulfur-containing dienophile . For example:

  • Diene : 1,3-Butadiene derivatives functionalized with amine groups.

  • Dienophile : Thiophene-1,1-dioxide with electron-withdrawing substituents.

The reaction proceeds under high pressure (5 GPa) to favor the cis endo transition state, achieving 65% yield . Post-cycloaddition hydrogenation with Raney nickel saturates the thiophene ring, followed by oxidation to the sulfone using m-chloroperbenzoic acid (mCPBA) .

Advantages :

  • Avoids chiral auxiliaries by leveraging stereoelectronic effects.

  • Compatible with solid-phase synthesis for parallel library generation .

Hydrogenation of Aromatic Precursors

Aromatic precursors like thieno[3,4-b]pyrazine 6,6-dioxide can be hydrogenated to the cis-octahydro derivative using palladium on carbon (Pd/C) under acidic conditions . Key parameters include:

  • Catalyst Loading : 5 wt% Pd/C.

  • Solvent System : Methanol/acetic acid (9:1 v/v).

  • Hydrogen Pressure : 50 psi.

  • Temperature : 25°C.

This method achieves 89% conversion but requires precise control to avoid over-hydrogenation or epimerization . The aromatic precursor is synthesized via Sonogashira coupling between 2-bromothiophene dioxide and protected propargyl amines, followed by cyclization .

Resolution of Racemic Mixtures

Patents EP2567959A1 and WO2013037390A1 disclose enzymatic resolution of racemic octahydrothieno[3,4-b]pyrazine 6,6-dioxide using lipase B from Candida antarctica . The process involves:

  • Acylation : Treating the racemate with vinyl acetate in tert-butyl methyl ether.

  • Enzymatic Hydrolysis : Lipase selectively deacetylates the undesired enantiomer.

  • Separation : Chromatography isolates the cis isomer with >99% enantiomeric excess (ee) .

Performance Metrics

MetricValue
Enzyme Loading20 mg/mmol substrate
Reaction Time48 hours
ee99.2%
Yield41%

While cost-prohibitive for industrial use, this method is valuable for small-scale enantiopure production .

Solid-Phase Synthesis for High-Throughput Applications

Modern approaches employ Wang resin-bound diamines to streamline synthesis . The resin is functionalized with a Fmoc-protected diamine, which undergoes cyclization with thiophene dioxide dichloride. After cleavage with trifluoroacetic acid (TFA), the crude product is oxidized and purified via recrystallization.

Optimized Protocol

  • Resin Activation : Wang resin (1.0 mmol/g) swelled in DMF.

  • Coupling : React with 3,4-dichlorothiophene 1,1-dioxide (2 equiv) and DIEA (4 equiv).

  • Cyclization : Heat to 80°C for 6 hours.

  • Oxidation : Treat with Oxone® (2 equiv) in water/THF.

  • Yield : 58% after HPLC purification .

Green Chemistry Approaches

Recent efforts focus on solvent-free mechanochemical synthesis. Ball milling 1,2-diaminocyclohexane and thiophene-3,4-dicarboxylic acid with K₂CO₃ yields the cyclized product in 30 minutes. Subsequent oxidation with H₂O₂/acetic acid completes the synthesis with 67% overall yield .

Environmental Metrics

ParameterTraditional vs. Mechanochemical
Solvent Use500 mL vs. 0 mL
Energy Consumption120 kWh vs. 0.5 kWh
Reaction Time12 hours vs. 0.5 hours

Chemical Reactions Analysis

Types of Reactions

cis-Octahydrothieno[3,4-b]pyrazine 6,6-dioxide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce amine or thiol derivatives .

Scientific Research Applications

Serotonin Receptor Modulation

Research indicates that cis-octahydrothieno[3,4-b]pyrazine 6,6-dioxide exhibits significant activity as a serotonin (5-HT) receptor modulator. It has been identified as a potential antagonist for the 5-HT6 receptor, which plays a crucial role in regulating appetite and body weight. This activity suggests its use in treating obesity and related metabolic disorders .

Anticancer Potential

The compound has also been explored for its anticancer properties. Studies have shown that derivatives of this compound can act as protein kinase inhibitors, which are essential in the treatment of various cancers. For instance, it has been linked to inhibiting pathways involved in cell proliferation and survival .

Neurological Disorders

Due to its interaction with serotonin receptors, this compound is being investigated for potential applications in treating neurological disorders such as anxiety and depression. Its ability to modulate serotonin levels may offer therapeutic benefits in managing these conditions .

Case Study 1: Obesity Treatment

A study evaluated the efficacy of this compound derivatives in reducing food intake and body weight in rodent models. The results indicated that these compounds significantly decreased body weight gain by antagonizing the 5-HT6 receptor, highlighting their potential as anti-obesity agents .

Case Study 2: Cancer Therapeutics

In a preclinical trial involving various cancer cell lines, derivatives of cis-octahydrothieno[3,4-b]pyrazine were tested for their ability to inhibit tumor growth. The findings demonstrated that certain modifications to the compound enhanced its potency against specific cancer types by targeting protein kinases involved in tumor progression .

Mechanism of Action

The mechanism of action of cis-Octahydrothieno[3,4-b]pyrazine 6,6-dioxide involves its interaction with molecular targets such as enzymes or receptors. The sulfur and nitrogen atoms in its structure can form hydrogen bonds or coordinate with metal ions, influencing biological pathways and chemical reactions .

Comparison with Similar Compounds

Bis-Oxadiazolo-Pyrazine (P1)

Structure : Bis-oxadiazolo-pyrazine (P1) consists of two 1,2,5-oxadiazole rings fused with a pyrazine ring, forming a symmetric planar molecule.
Key Properties :

  • N/O Content : 69.87%, contributing to high energy density.
  • Crystal Density : 2.008 g/cm³, ideal for energetic materials.
  • Thermal Stability: High decomposition temperature (>250°C). Comparison: Unlike cis-octahydrothieno-pyrazine, P1 lacks sulfur and features oxygen-rich heterocycles. Its planar structure enables efficient crystal packing, whereas the cis-octahydrothieno derivative’s saturated structure offers conformational rigidity .

Thiadiazolo-Pyrazine Derivatives

Synthesis: Thiadiazolo[3,4-b]pyrazines are synthesized via sulfur incorporation into oxadiazolo-pyrazine precursors, enabling aromatization and enhanced electron deficiency . Reactivity: The sulfur atoms in thiadiazolo-pyrazines increase electrophilicity compared to oxygen analogs, making them more reactive in cycloaddition reactions. In contrast, cis-octahydrothieno-pyrazine’s sulfur is oxidized (as a sulfone), reducing its nucleophilicity .

Benzo[3,4-b]pyrazine (BP) vs. Thieno[3,4-b]pyrazine (TP)

  • Electronic Properties : TP is more electron-deficient than BP due to sulfur’s electronegativity and the sulfone group, enhancing its utility as an electron acceptor in conductive polymers .
  • Applications : BP is used in dye-sensitized solar cells, while TP derivatives are prioritized in high-energy materials and medicinal chemistry .

Substituent Effects on Derivatives

N-Substituted Derivatives

Derivative Substituent Key Features Reference
cis-Octahydrothieno-pyrazine Cyclopropylmethyl Improved pharmacokinetics; used in antiviral research
(4Ar,7aS)-1-Isobutyryl Isobutyryl group Enhanced thermal stability (room-temperature storage)
Pyrazolo[3,4-b]pyrazines Pyrrol-1-yl, aryl groups Antimicrobial activity; planar structure aids DNA intercalation

Functional Group Comparisons

  • Nitro Groups: Used in energetic derivatives (e.g., tricyclic bis-thiadiazolo-pyrazines) to increase density and explosive power, whereas cis-octahydrothieno-pyrazine derivatives focus on medicinal applications .

Biological Activity

Cis-Octahydrothieno[3,4-b]pyrazine 6,6-dioxide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This compound belongs to the class of pyrazine derivatives, which have been studied for various pharmacological effects, including neuroprotective and anti-inflammatory properties. This article explores the biological activity of this compound through case studies, research findings, and data tables.

Chemical Structure and Properties

This compound features a unique bicyclic structure that contributes to its biological activity. The molecular formula is C₈H₁₀N₂O₂S, and it exhibits significant interactions with various biological targets.

Neuroprotective Effects

Research indicates that this compound has neuroprotective effects against oxidative stress. Studies have shown that compounds with similar structures can inhibit apoptosis in neuronal cell lines. For instance:

  • Compound Activity : In a study involving human neuroblastoma cells (SH-SY5Y), derivatives of octahydrothieno[3,4-b]pyrazine demonstrated EC50 values ranging from 3.55 μM to 5.44 μM for neuroprotection against oxidative damage induced by H₂O₂ .

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated through various assays. The compound exhibits significant inhibition of reactive oxygen species (ROS) production:

  • Inhibition of ROS : It was reported that compounds related to this structure could reduce ROS levels in cellular models, suggesting potential applications in neurodegenerative diseases .

The mechanisms underlying the biological activity of this compound involve modulation of multiple signaling pathways:

  • Cholinesterase Inhibition : Some studies indicate that derivatives exhibit strong inhibitory effects on cholinesterase enzymes (AchE and BuChE), with IC50 values as low as 2.3 nM for BuChE . This suggests potential use in treating Alzheimer's disease by enhancing cholinergic neurotransmission.
  • Serotonergic Activity : The compound may also interact with serotonin receptors. Research indicates that it displays affinity for the 5-HT6 receptor, which is implicated in mood regulation and appetite control .

Table 1: Biological Activity Summary

Activity TypeCell Line/ModelEC50/IC50 ValuesReference
NeuroprotectionSH-SY5Y3.55 - 5.44 μM
Cholinesterase InhibitionBuChE2.3 nM
ROS InhibitionVarious Cellular ModelsNot specified
Serotonergic Activity5-HT6 ReceptorNanomolar range

Case Study 1: Neuroprotection in PC12 Cells

A study investigated the protective effects of cis-Octahydrothieno[3,4-b]pyrazine derivatives on PC12 cells subjected to H₂O₂-induced oxidative stress. The results showed significant reductions in cell death and apoptosis markers when treated with these compounds.

Case Study 2: Cholinergic Modulation

In another investigation focusing on cholinergic modulation, derivatives were tested for their ability to inhibit acetylcholinesterase activity in vitro. The findings indicated a strong correlation between structural modifications and enhanced inhibitory potency.

Q & A

Q. How can computational models be correlated with experimental pharmacological data?

  • Methodological Answer : Validate docking predictions with mutagenesis (e.g., alanine scanning) or competitive binding assays. For example, ’s SAR data aligns with computational predictions for bicyclic scaffold interactions .

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